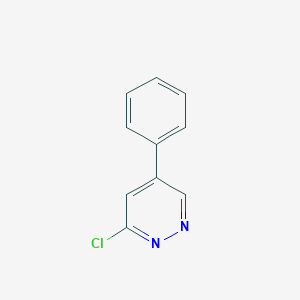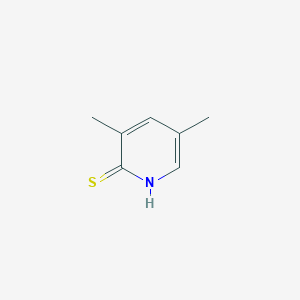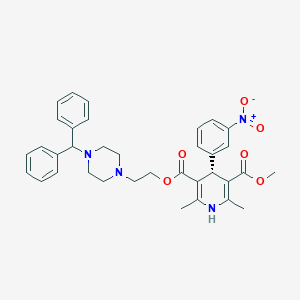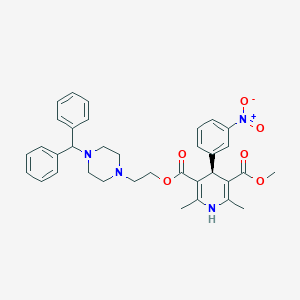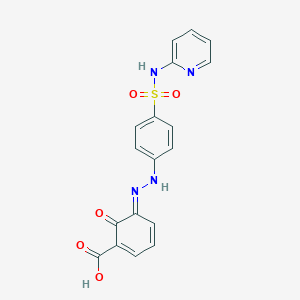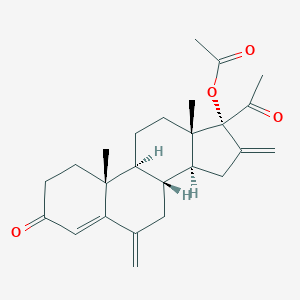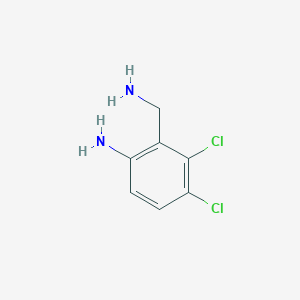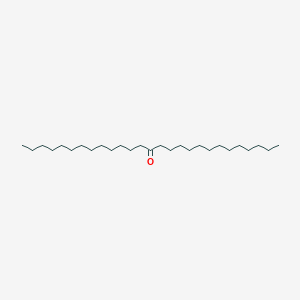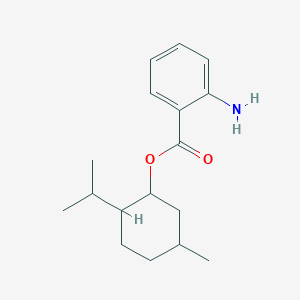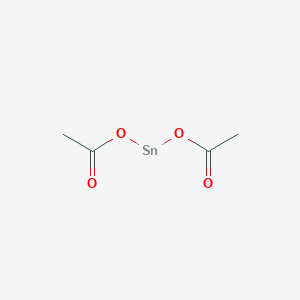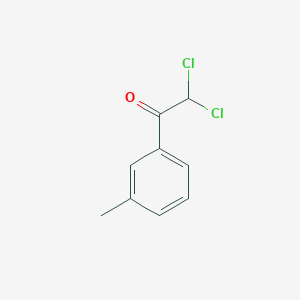
2,2-Dichloro-1-(3-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(3-methylphenyl)ethan-1-one, also known as diclofenac or DCF, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in humans and animals. DCF is widely used due to its efficacy, safety, and low cost. However, there is growing concern about its environmental impact and toxicity to non-target organisms.
作用机制
Although the mechanism of action of DCF is well-established, there is still much to learn about its effects on other pathways and signaling molecules. Further research is needed to identify new targets and to develop more selective inhibitors of COX-2.
3. Drug delivery: DCF is currently available in oral, topical, and injectable formulations. However, there is a need for more efficient and targeted drug delivery systems that can reduce the risk of adverse effects and improve efficacy.
4. Combination therapy: DCF is often used in combination with other drugs such as opioids, muscle relaxants, and antidepressants. Further research is needed to determine the optimal combinations and dosages for different conditions.
Conclusion
DCF is a widely used NSAID with well-established anti-inflammatory, analgesic, and antipyretic properties. However, its environmental impact and potential toxicity to non-target organisms are a growing concern. Further research is needed to address these issues and to identify new targets and drug delivery systems that can improve efficacy and reduce adverse effects.
生化和生理效应
DCF has been shown to reduce pain, swelling, and stiffness in patients with inflammatory conditions. It also has antipyretic effects, reducing fever by lowering the production of prostaglandins in the hypothalamus. However, DCF can cause adverse effects such as gastrointestinal ulceration, bleeding, and renal toxicity, especially in high doses or prolonged use.
实验室实验的优点和局限性
DCF is widely used in laboratory experiments due to its availability, low cost, and well-established pharmacological properties. However, DCF can interfere with certain assays such as COX activity assays, as it inhibits COX-2 activity. Therefore, it is important to use appropriate controls and to interpret the results carefully.
未来方向
There are several areas of research that could benefit from further investigation of DCF. These include:
1. Environmental impact: There is growing concern about the presence of DCF in the environment and its potential impact on non-target organisms. Further research is needed to determine the extent of contamination, the effects on ecosystems, and the development of alternative methods for the disposal of DCF.
2.
合成方法
DCF can be synthesized by reacting 2,2-dichloroacetyl chloride with 3-methylphenylacetic acid in the presence of a base such as triethylamine. The reaction yields DCF as a white crystalline solid with a melting point of 165-167°C.
科学研究应用
DCF has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in humans and animals. It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions. DCF has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
CAS 编号 |
144660-10-6 |
|---|---|
产品名称 |
2,2-Dichloro-1-(3-methylphenyl)ethan-1-one |
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |
InChI 键 |
MMUFMKUJAQRNCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C(Cl)Cl |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C(Cl)Cl |
同义词 |
Ethanone, 2,2-dichloro-1-(3-methylphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



